2-(4-Aminophenyl)-3-pyridinol dihydrochloride
Description
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Properties
IUPAC Name |
2-(4-aminophenyl)pyridin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.2ClH/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11;;/h1-7,14H,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYYWBARCEERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Pharmacological Applications and Synthetic Workflows for 2-(4-Aminophenyl)-3-pyridinol Dihydrochloride
Executive Summary
In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands for diverse biological targets—is paramount. 2-(4-Aminophenyl)-3-pyridinol dihydrochloride () is one such highly versatile biaryl building block. Combining a bidentate metal-chelating pyridinol core with a synthetically malleable aniline tail, this compound serves as a critical intermediate for synthesizing metalloenzyme inhibitors, epigenetic modulators, and targeted kinase therapeutics.
This guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural utility, and field-proven, self-validating protocols for its derivatization.
Structural Profiling and Physicochemical Data
Understanding the baseline properties of the dihydrochloride salt is essential for predicting its behavior in both synthetic environments and biological assays. The salt form ensures long-term shelf stability and prevents the oxidative degradation commonly seen in electron-rich anilines.
Table 1: Physicochemical and Identification Parameters
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1082739-91-0 |
| Molecular Weight | 259.13 g/mol (Salt) / 186.21 g/mol (Free Base) |
| Empirical Formula | C₁₁H₁₀N₂O · 2HCl |
| SMILES String | NC1=CC=C(C=C1)C(N=CC=C2)=C2O.Cl.Cl |
| Physical Form | Solid |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation) |
| Storage Class | 11 (Combustible Solids) |
Data sourced from .
Mechanistic Rationale: The Privileged Biaryl Scaffold
As an application scientist, I frequently leverage 2-aryl-3-hydroxypyridines because they solve a common problem in drug design: achieving high-affinity target binding without violating Lipinski's Rule of Five.
The 3-Pyridinol Core (The Warhead): The 3-hydroxypyridine motif exists in a tautomeric equilibrium with its zwitterionic pyridinium-3-olate form. The adjacent nitrogen atom lowers the pKa of the hydroxyl group (typically to ~8.5), making it an exceptional bidentate chelator for active-site metals (e.g., Zn²⁺, Mg²⁺, Fe²⁺) at physiological pH. This makes it a superior bioisostere to hydroxamic acids, which often suffer from poor pharmacokinetics and off-target toxicity.
The 4-Aminophenyl Vector (The Tail): The biaryl C-C bond provides a rigid, hydrophobic spacer that projects the 4-amino group out of the metalloenzyme active site and into solvent-exposed regions. The primary amine acts as a synthetic handle, allowing medicinal chemists to rapidly generate libraries of amides, ureas, or sulfonamides to optimize solubility and cellular permeability.
Figure 1: Pharmacophore binding model of the 3-pyridinol scaffold in metalloenzymes.
Synthetic Workflows & Self-Validating Protocols
The presence of both a nucleophilic amine and a potentially nucleophilic phenolic oxygen requires strict chemoselective control. The protocols below are designed with built-in causality and self-validation mechanisms.
Protocol 3.1: Chemoselective N-Acylation (Amide Library Generation)
Objective: Selectively functionalize the aniline nitrogen while leaving the 3-pyridinol oxygen intact.
Causality & Reagent Selection: The dihydrochloride salt requires exactly 2.0 equivalents of base to neutralize, plus excess to drive the reaction. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile. We select HATU over standard EDC/NHS coupling; the electron-withdrawing nature of the adjacent pyridyl ring deactivates the aniline. HATU provides the rapid kinetics necessary to force N-acylation before thermodynamic O-acylation can occur.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (4.0 eq) and stir for 10 minutes at room temperature to form the active ester.
-
Coupling: Add this compound (1.0 eq) in one portion.
-
Reaction: Stir at room temperature for 2 hours.
-
Self-Validation Check (In-Process): Monitor via LC-MS. The reaction is successful if the primary mass peak corresponds to the N-acyl product (M+H) without the presence of the +2M (di-acylated) byproduct. If O-acylation is detected, the reaction time was too long or the temperature exceeded 25°C.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.
Figure 2: Synthetic divergence and application workflow for 2-(4-Aminophenyl)-3-pyridinol.
Protocol 3.2: Isolation of the Assay-Ready Free Base
Objective: Prepare the free base for in vitro biological screening.
Causality & Reagent Selection: Screening the dihydrochloride salt directly can artificially lower the pH of unbuffered or weakly buffered assay media, leading to false negatives. However, using a strong base like NaOH (pH > 12) during extraction will deprotonate the 3-pyridinol (pKa ~8.5), pulling the compound into the aqueous waste as a phenoxide. Therefore, a mild, buffering base like Saturated NaHCO₃ (pH ~8.3) is strictly required.
Step-by-Step Methodology:
-
Suspend the dihydrochloride salt in a 1:1 mixture of EtOAc and distilled water.
-
Slowly add saturated aqueous NaHCO₃ dropwise under vigorous stirring until the aqueous layer stabilizes at pH 8.0 - 8.2.
-
Self-Validation Check: The solid suspension will dissolve, and the organic layer will take on a slight yellow tint as the free base partitions into the EtOAc.
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Dry the combined organic layers over MgSO₄, filter, and evaporate under reduced pressure to yield the free base as a solid (Exact Mass: 186.08 g/mol ). Store at -20°C under argon.
Conclusion
This compound is a highly strategic intermediate for modern drug discovery. By understanding the nuanced pKa differences between its basic amine and acidic pyridinol moieties, researchers can exploit kinetic versus thermodynamic controls to selectively functionalize the scaffold. When handled using the self-validating protocols outlined above, it serves as an exceptional starting point for the development of next-generation targeted therapeutics.
References
-
Chemical Safety, Models, and Suppliers: Biaryl Pyridine Derivatives . Chemchart Database. Retrieved for structural cross-referencing and biaryl synthesis models. Clickable URL:[Link]
2-(4-Aminophenyl)-3-pyridinol molecular weight and formula
Executive Summary
2-(4-Aminophenyl)-3-pyridinol (often available as the dihydrochloride salt) is a specialized heterocyclic intermediate critical in the synthesis of isoform-selective histone deacetylase (HDAC) inhibitors and multi-targeted kinase inhibitors.[1] Its structure features a privileged 2-phenylpyridine scaffold functionalized with a hydroxyl group at the 3-position and an amino group at the para-position of the phenyl ring.[1] This specific substitution pattern enables dual-mode binding interactions—hydrogen bond donation/acceptance via the 3-hydroxy group and pi-stacking/hydrophobic interactions via the biaryl system—making it a high-value pharmacophore in oncology drug discovery.[1]
Part 1: Chemical Identity & Physicochemical Properties[1]
Molecular Specifications
| Property | Specification |
| Chemical Name | 2-(4-Aminophenyl)-3-pyridinol |
| Common Synonyms | 2-(4-Aminophenyl)pyridin-3-ol; 3-Hydroxy-2-(4-aminophenyl)pyridine |
| CAS Number (Free Base) | Not widely listed (Often synthesized in situ or custom ordered) |
| CAS Number (2HCl Salt) | 1082739-91-0 (Commercial reference) |
| Molecular Formula | C₁₁H₁₀N₂O (Free Base) C₁₁H₁₀N₂O[1][2][3][4][5][6][7] · 2HCl (Dihydrochloride) |
| Molecular Weight | 186.21 g/mol (Free Base) 259.13 g/mol (Dihydrochloride) |
| SMILES | Oc1c(nccc1)c2ccc(N)cc2 |
| InChI Key | ZJCYYWBARCEERK-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a pyridine ring coupled to a phenyl ring.[1] The 3-hydroxy group on the pyridine is capable of forming an intramolecular hydrogen bond with the pyridine nitrogen, but in the presence of external targets (like enzyme active sites), it serves as a critical H-bond donor.[1] The 4-amino group acts as a handle for further derivatization (e.g., amide coupling) to extend the scaffold into larger bioactive molecules like Mocetinostat (MGCD0103) .[1]
Physicochemical Characteristics[1]
-
Appearance: Typically an off-white to pale yellow solid (dihydrochloride salt).[1]
-
Solubility:
-
Acidity (pKa):
-
Stability: Sensitive to oxidation (aniline moiety) and light.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2-(4-Aminophenyl)-3-pyridinol typically employs a Suzuki-Miyaura cross-coupling strategy, which offers high regioselectivity and mild reaction conditions.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond.[1] The most efficient forward synthesis involves coupling a 2-halo-3-hydroxypyridine (or its protected ether) with 4-aminophenylboronic acid (or its protected ester).[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Suzuki Coupling.
Detailed Synthetic Protocol (Suzuki Coupling Route)
Reagents:
-
2-Bromo-3-pyridinol (1.0 equiv)[1]
-
4-Aminophenylboronic acid pinacol ester (1.1 equiv)[1]
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Inertion: Charge a round-bottom flask with 2-bromo-3-pyridinol, 4-aminophenylboronic acid pinacol ester, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvation: Add degassed 1,4-dioxane and water.
-
Catalysis: Add the Palladium catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~174/176) and appearance of the product (m/z 187 [M+H]⁺).[1]
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water.[1] The product may remain in the aqueous phase if pH is high; adjust pH to ~7–8 to extract the free base.[1]
-
Purification: Purify via flash column chromatography (SiO₂, DCM:MeOH gradient 0–10%).
-
Salt Formation (Optional): Dissolve the free base in MeOH and treat with 4M HCl in Dioxane to precipitate the dihydrochloride salt.
Critical Control Points:
-
Oxidation Control: The aniline amine is prone to oxidation.[1] Degassing solvents is mandatory.[1]
-
Chelation: The 3-hydroxy-2-pyridyl motif can chelate Palladium, potentially stalling the reaction.[1] Using a robust bidentate ligand like dppf or XPhos helps prevent catalyst deactivation.[1]
Part 3: Applications in Drug Development
This scaffold is a validated pharmacophore in medicinal chemistry, particularly for targeting zinc-dependent metalloenzymes and ATP-binding pockets.[1]
HDAC Inhibition (Epigenetics)
The 2-(4-aminophenyl)-3-pyridinol motif is a direct structural precursor to Mocetinostat (MGCD0103) , a Class I/IV selective HDAC inhibitor.[1]
-
Mechanism: The aminophenyl group serves as the "linker" that connects the "cap group" (interacting with the protein surface) to the zinc-binding group (ZBG).[1]
-
Role of 3-OH: In some analogs, the 3-hydroxy group provides an auxiliary H-bond to the rim of the HDAC active site, improving residence time.[1]
Kinase Inhibition (Oncology)
In kinase inhibitors like AMG 900 (Aurora Kinase inhibitor), similar aminophenyl-pyridine motifs are used to orient the molecule within the ATP-binding cleft.[1]
-
Interaction: The pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region residues (e.g., backbone NH).[1]
-
Selectivity: The 3-substituent (hydroxy or ether) vectors into the "gatekeeper" region or solvent front, tuning selectivity against homologous kinases.[1]
Bioisosterism
The 3-hydroxy-2-phenylpyridine system acts as a bioisostere for:
-
Biphenyls: Improved solubility and metabolic stability due to the nitrogen atom.[1]
-
Phenols: The pyridine ring lowers the pKa of the hydroxyl group, altering its H-bond donor strength compared to a standard phenol.[1]
Figure 2: Strategic applications of the scaffold in medicinal chemistry.[1]
Part 4: Analytical Characterization Expectations[1]
To validate the identity of synthesized 2-(4-Aminophenyl)-3-pyridinol, the following spectral data should be obtained:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyridine Ring: Three protons.[1] Look for a dd at ~8.0 ppm (H-6), a dd at ~7.2 ppm (H-4), and a dd at ~7.1 ppm (H-5).[1]
-
Phenyl Ring: Two doublets (AA'BB' system).[1] ~7.6 ppm (H-2'/6') and ~6.6 ppm (H-3'/5').[1]
-
Exchangeable Protons: Broad singlet at ~5.0–6.0 ppm (-NH₂) and a broad singlet >9.0 ppm (-OH), often invisible if wet DMSO is used.[1]
-
-
MS (ESI):
-
Positive Mode: [M+H]⁺ = 187.1.[1]
-
-
IR (ATR):
Part 5: Safety & Handling (SDS Highlights)
-
GHS Classification:
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
-
-
Handling:
-
Storage:
-
Hygroscopic (salt form).[1] Store in a desiccator or under inert gas at 2–8°C.
-
References
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-(4-Aminophenyl)-3-pyridinol dihydrochloride. Link
-
Zhou, N., et al. (2008).[1][5] "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[1][5] Journal of Medicinal Chemistry, 51(14), 4072-4075.[1][5] Link
-
Geuns-Meyer, S., et al. (2015).[1][7] "Discovery of AMG 900, a highly selective, orally bioavailable inhibitor of aurora kinases."[1][7] Journal of Medicinal Chemistry, 58(13), 5189-5207.[1][7] Link
-
PubChem. (2024).[1] Compound Summary: 2-(4-Aminophenyl)-3-pyridinol.[1] Link
Sources
- 1. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-AMINOPHENYL)PYRIDINE | 15889-32-4 [chemicalbook.com]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. 1082588-73-5|4-(2-Aminophenyl)morpholin-3-one|BLD Pharm [bldpharm.com]
- 5. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-AMINOPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Pyridine Scaffolds for Drug Discovery Screening
Preamble: The Enduring Primacy of the Pyridine Ring in Medicinal Chemistry
The pyridine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry. It is not merely a common structural motif; it is a "privileged scaffold," a term reserved for molecular frameworks that can bind to a wide range of biological targets with high affinity. Pyridine is the second most common heterocycle found in FDA-approved drugs, a testament to its versatility and favorable physicochemical properties.[1][2] Its presence in natural products like vitamins and alkaloids, as well as blockbuster synthetic drugs, underscores its fundamental role in molecular recognition and biological function.[2]
This guide moves beyond a simple acknowledgment of pyridine's importance. It is designed for the discerning researcher and drug development professional, providing a deep dive into the strategic design, synthesis, and screening of novel pyridine scaffolds. Our focus is on the causality behind experimental choices—why certain synthetic routes are chosen for library generation, how structure-activity relationships (SAR) inform the design of next-generation compounds, and how to construct robust screening cascades that yield validated, actionable hits.
Section 1: The Strategic Imperative for Novelty—Designing Beyond Known Chemical Space
While the pyridine core is well-established, the relentless pursuit of novel therapeutics demands constant innovation. The need for new scaffolds is driven by several factors: overcoming drug resistance, improving selectivity to reduce off-target effects, enhancing pharmacokinetic properties (ADME), and securing novel intellectual property. This section explores the intellectual frameworks for designing next-generation pyridine derivatives.
The Art of Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's biological activity or ADME profile.[3]
-
The Phenyl-to-Pyridyl Switch: Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor.[4] This seemingly minor change can dramatically boost potency by forming a new, favorable interaction with the target protein. An X-ray co-crystal structure of a PI3Kα inhibitor revealed that a pyridyl nitrogen atom engaged in a crucial hydrogen bond with an ordered water molecule in the enzyme's affinity pocket, leading to a 30-fold improvement in potency compared to its phenyl analog.[4]
-
Intra-Ring and Exocyclic Modifications: Beyond simple ring swaps, modifying the pyridine core itself offers rich opportunities. For instance, 2-difluoromethylpyridine has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[3][5] This modification maintained or even enhanced biological activity while potentially improving metabolic stability. Similarly, replacing the pyridine nitrogen with a 'C-CN' unit to create a benzonitrile can mimic the hydrogen-bond accepting ability of the pyridine and has been shown to improve biological activity, in some cases by displacing "unhappy" water molecules from a binding site.[6]
Structure-Activity Relationship (SAR)-Guided Design
A thorough understanding of SAR is critical for rationally designing effective compounds.[7][8] By analyzing how specific structural modifications impact biological activity, researchers can prioritize the synthesis of more potent and selective molecules. For antiproliferative pyridine derivatives, studies have revealed key trends:
-
Favorable Substituents: The presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amine (-NH2) can enhance antiproliferative activity.[1]
-
Detrimental Substituents: Conversely, bulky groups or certain halogen atoms can decrease activity.[1]
-
Positional Isomerism: The position of substituents on the pyridine ring is often critical. In a series of cholesterol 24-hydroxylase (CH24H) inhibitors, a substituent at the 4-position of the pyridine ring was found to be crucial for high potency.[9]
The iterative process of SAR-guided design is a cornerstone of modern medicinal chemistry.
Caption: An iterative workflow for Structure-Activity Relationship (SAR)-guided drug design.
Section 2: Modern Synthetic Toolkits for Pyridine Library Construction
The ability to rapidly and efficiently synthesize diverse libraries of pyridine analogs is paramount for successful screening campaigns. While classical methods have their place, modern synthetic chemistry offers powerful tools for accessing novel and complex scaffolds.
The Challenge and Triumph of C-H Functionalization
Directly functionalizing the C-H bonds of a pyridine ring is an atom-economical and elegant approach to creating derivatives. However, it presents a significant challenge due to the electronic nature of the ring, which often directs reactions to the C2 position.[10][11] Overcoming this intrinsic reactivity to achieve functionalization at more remote C3 or C4 positions is a key area of research.
Recent breakthroughs have utilized novel reagents to override the directing effect of the ring nitrogen. For example, the use of n-butylsodium (n-BuNa) has been shown to selectively deprotonate and functionalize pyridines at the C4 position, a feat not achievable with traditional organolithium bases.[11] This allows for the late-stage introduction of diverse functional groups into complex molecules.[10][11]
Protocol 1: General Procedure for C4-Selective Alkylation of Pyridine via Sodiation
This protocol is a representative methodology based on modern C-H functionalization principles.[11] It is a self-validating system; successful formation of the desired C4-substituted product, confirmed by NMR and mass spectrometry, validates the regioselectivity of the sodiation and capture sequence.
-
Preparation: In a flame-dried, argon-purged flask, add the desired substituted pyridine (1.0 eq) to anhydrous THF at -78 °C.
-
Metalation: Slowly add a solution of freshly prepared n-BuNa (1.2 eq) to the reaction mixture. Stir for 1 hour at -78 °C. The causality here is critical: n-BuNa is less coordinating than n-BuLi, which minimizes interaction with the lone pair on the ring nitrogen and allows for deprotonation at the thermodynamically favored C4 position.
-
Capture: Add the electrophile (e.g., an alkyl halide, 1.5 eq) to the mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and C4-regioselectivity.
Caption: Key synthetic strategies for generating diverse pyridine libraries for screening.
Section 3: High-Throughput Screening (HTS) of Pyridine Libraries
Once a diverse library of novel pyridine scaffolds has been synthesized, the next critical phase is to screen them for biological activity. A well-designed HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds from thousands of candidates.[12]
The HTS Cascade: From Primary Hits to Validated Leads
A typical HTS workflow is a funneling process. It begins with a broad primary screen to identify initial "hits," which are then subjected to increasingly rigorous assays to eliminate false positives and confirm activity.
Caption: A standard high-throughput screening (HTS) cascade for lead discovery.
Key Assay Methodologies and Protocols
The choice of assay is dictated by the biological target. For pyridine libraries, which are often directed towards kinases or cell proliferation pathways, biochemical and cell-based assays are common.[13]
Protocol 2: Primary HTS Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to identify kinase inhibitors by quantifying ADP formation.[12] The self-validating nature of this system lies in the Z'-factor calculation, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, and substrate solution according to the manufacturer's specifications.
-
Compound Plating: Using an acoustic dispenser, transfer 100 nL of each pyridine compound from the library (typically at 10 mM in DMSO) to the wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Reaction: Add 5 µL of the kinase-enzyme solution to each well. Add 5 µL of the substrate solution to initiate the kinase reaction. Incubate for 1 hour at room temperature. The choice of incubation time is critical; it must be within the linear range of the enzyme kinetics to ensure that inhibition is not masked by substrate depletion.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound relative to the controls.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of compounds on cell viability by measuring the metabolic activity of living cells.[12] The validation comes from comparing the dose-dependent reduction in cell viability for test compounds against a known cytotoxic agent.
-
Cell Plating: Seed human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 1 µL of each pyridine compound at various concentrations to the wells. Include positive (e.g., doxorubicin) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator. This duration is chosen to allow for sufficient time for the compounds to exert an antiproliferative or cytotoxic effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. Calculate the IC₅₀ value for active compounds.
Section 4: Data Interpretation—From Screening Results to Actionable Insights
Raw screening data is only the beginning. The true value lies in its interpretation to build robust SAR and guide the next steps of the drug discovery program.
Quantitative Data Analysis
Summarizing quantitative data in a structured format is essential for comparing the activity of different analogs and identifying key trends.
Table 1: Illustrative SAR of Antiproliferative Pyridine Derivatives
| Compound Series | Key Substituents | Target Cell Line | IC₅₀ (µM) | Source |
| Imidazo[1,2-a]pyridine | Piperazine-linked | HeLa | 3.5 | [7] |
| Imidazo[1,2-a]pyridine | Unsubstituted | MCF-7 | >50 | [7] |
| Pyridone Derivative | Phenyl on pyridone ring | HepG2 | 13.48 | [7] |
| Pyridone Derivative | Phenyl & Thiophene | HepG2 | 0.02 | [7] |
| Pyridine Dicarbonitrile | Varies | SMB (Prion) | 2.5 - 9.0 | [14] |
This table synthesizes data from multiple sources to illustrate how structural changes impact anticancer potency.
Table 2: Typical Parameters for a Primary High-Throughput Screening Campaign
| Screening Campaign | Assay Type | Target/Cell Line | Library Size | Screening Concentration | Hit Criteria | Typical Hit Rate (%) | Z'-Factor |
| Kinase Inhibition | Biochemical (ADP-Glo) | Specific Kinase | 10,000 | 10 µM | >50% Inhibition | 0.5 - 1.5 | ≥ 0.75 |
| Cytotoxicity | Cell-Based (MTT) | Cancer Cell Line | 10,000 | 10 µM | >50% Inhibition | 0.5 - 2.0 | N/A |
| Pathway Inhibition | Cell-Based (Reporter) | Reporter Cell Line | 10,000 | 10 µM | >50% Signal Reduction | 0.3 - 1.0 | ≥ 0.60 |
This table provides an overview of expected parameters in HTS, based on established methodologies.[12]
Addressing Screening Artifacts
It is crucial to be aware of potential artifacts in HTS. Some compounds can interfere with the assay technology itself, leading to false positives. For example, aromatic compounds, including some pyridine derivatives, have been shown to interfere with fluorescence-based detection methods.[15] This is why orthogonal screening methods—using a different detection technology to confirm activity—are a mandatory part of the HTS cascade.[15] This self-validating system ensures that hits are a result of genuine biological activity, not assay interference.
Conclusion and Future Outlook
The pyridine scaffold continues to be a remarkably fertile ground for drug discovery. Its privileged nature, combined with our expanding ability to create novel, diverse, and complex derivatives through modern synthetic methods, ensures its relevance for years to come. The future of pyridine-based drug discovery will likely focus on exploring ever more sophisticated scaffolds, such as conformationally restricted isosteres and complex fused systems.[16] As our understanding of disease biology deepens, these novel pyridine libraries, interrogated through robust and intelligent screening platforms, will be instrumental in developing the next generation of targeted therapeutics.
References
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (No Date).
- De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.
- Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide.
- Bhat, A. A., & Singh, I. (2026, January 21).
- Bhat, A. A., & Singh, I. (2026, January 21).
- Pyridine: the scaffolds with significant clinical diversity.
- Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. (2023, November 1). Bentham Science.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Taylor & Francis Online.
- The 'ring replacement' of pyridines into benzonitriles. (No Date).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Application Notes and Protocols for High-Throughput Screening of Furo[3,2-c]pyridine Libraries.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- El-Mekabaty, A., El-Feky, H. S., El-Badry, O. M., Hassan, A. S., & Mo, H. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
- Application Notes and Protocols: High- Throughput Screening with 1-Pyridin-2-yl-3.
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
- Zhang, A., Topal, H. A., Zhang, Y., Karimov, R. R., & DeLuca, R. J. (2024). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2023, May 25). ChemRxiv.
- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
- Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. (2008, January 15).
- Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. (2019, January 27).
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- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note and Protocol: Solubilization of 2-(4-Aminophenyl)-3-pyridinol dihydrochloride
For: Researchers, scientists, and drug development professionals
**Abstract
This document provides a detailed protocol for the solubilization of 2-(4-Aminophenyl)-3-pyridinol dihydrochloride, a pyridinol derivative of interest in various research applications. Due to the limited availability of specific solubility data for this compound, this guide presents a systematic approach based on the general chemical properties of related aminophenyl-pyridinol and hydrochloride salt compounds. The protocol is designed to be a starting point for researchers, offering a primary solubilization method and outlining logical steps for troubleshooting.
Introduction
This compound is a heterocyclic compound featuring both a pyridinol and an aminophenyl moiety. Such scaffolds are of significant interest in medicinal chemistry and material science due to their diverse biological activities and chemical properties.[1][2] Proper solubilization is the critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This application note details a recommended procedure for dissolving this compound, emphasizing best practices for handling and solution stability.
Compound Properties and Handling
Prior to any experimental work, it is crucial to understand the basic properties and safety information for this compound.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O | |
| Physical Form | Solid | [3] |
| InChI Key | ZJCYYWBARCEERK-UHFFFAOYSA-N | [3] |
| Hazard Pictograms | GHS07 (Exclamation mark) | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |
| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[4][5] The dihydrochloride salt form suggests it may be hygroscopic.[6] | General SDS for similar compounds |
Note: Sigma-Aldrich indicates they do not perform analytical testing on this specific product and it is sold "as-is". The user is responsible for confirming the identity and purity of the material.[3]
Recommended Solubilization Protocol
The dihydrochloride salt form of the target molecule suggests good solubility in aqueous solutions. The following protocol outlines a systematic approach to solubilization, starting with the most common and gentle solvents.
Materials and Equipment
-
This compound powder
-
Nuclease-free water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Step-by-Step Solubilization Workflow
This protocol is designed to generate a stock solution, typically at a concentration of 1-10 mM.
-
Pre-Solubilization Checks:
-
Equilibrate the vial of this compound to room temperature before opening to minimize water absorption, as hydrochloride salts can be hygroscopic.[6]
-
Calculate the required mass of the compound and volume of solvent to achieve the desired stock concentration.
-
-
Primary Solubilization Method (Aqueous Buffers):
-
Weigh the desired amount of the compound into a sterile vial.
-
Add the calculated volume of PBS (pH 7.4) or another aqueous buffer of choice.
-
Vortex the solution for 30-60 seconds.
-
Visually inspect for complete dissolution. If particulates remain, proceed to the next step.
-
Sonicate the solution in a water bath for 5-10 minutes. Avoid overheating the sample.
-
Re-inspect the solution. If it is clear, the compound is successfully solubilized.
-
-
Alternative Solvents (if aqueous solubility is limited):
-
If the compound does not fully dissolve in an aqueous buffer, attempt solubilization in a polar organic solvent like DMSO or ethanol.[1]
-
Follow the same steps as above (vortexing and sonicating).
-
Important: When preparing aqueous working solutions from a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Solution Stability and Storage
-
Once solubilized, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability. The stability of the compound in solution has not been determined, so it is advisable to use freshly prepared solutions whenever possible.
Visualization of the Solubilization Workflow
The following diagram illustrates the decision-making process for solubilizing this compound.
Sources
Application Note & Protocol: Palladium-Catalyzed Synthesis of 2-(4-Aminophenyl)-3-pyridinol via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(4-aminophenyl)-3-pyridinol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and adaptable Suzuki-Miyaura cross-coupling reaction between 2-bromo-3-pyridinol and 4-aminophenylboronic acid. We delve into the mechanistic underpinnings of this palladium-catalyzed transformation, offer a detailed, step-by-step experimental procedure, and provide guidance on reaction monitoring, product isolation, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Rationale
The 2-aryl-3-hydroxypyridine scaffold is a privileged motif in numerous biologically active compounds and functional materials. The strategic introduction of an aminophenyl group at the 2-position of a 3-pyridinol core creates a versatile intermediate with multiple points for further functionalization, making it a desirable target in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] Its discovery and development were recognized with the 2010 Nobel Prize in Chemistry.[1]
The choice of the Suzuki-Miyaura reaction for this specific transformation is predicated on its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the requisite building blocks.[3] This stands in contrast to more traditional methods for biaryl synthesis, which often suffer from harsh conditions and limited substrate scope.[3] The protocol herein is designed to be a reliable starting point for the synthesis of 2-(4-aminophenyl)-3-pyridinol, with an emphasis on understanding the critical parameters that govern its success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis of 2-(4-aminophenyl)-3-pyridinol from 2-bromo-3-pyridinol and 4-aminophenylboronic acid proceeds via a well-established palladium-catalyzed catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (2-bromo-3-pyridinol) to a coordinatively unsaturated palladium(0) complex. This step forms a new organopalladium(II) intermediate.[1][4] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[3] For this synthesis, a bromopyridine offers a good balance of reactivity and stability.
-
Transmetalation: Prior to this step, the organoboron species (4-aminophenylboronic acid) reacts with a base to form a more nucleophilic borate complex.[5] This activated borate then undergoes transmetalation with the organopalladium(II) complex, where the organic moiety from the boron atom is transferred to the palladium center, displacing the halide.[2] The choice of base is critical and can significantly influence the reaction rate and yield.[6]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of 2-(4-aminophenyl)-3-pyridinol and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Below is a DOT language script to visualize the Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-3-pyridinol | ≥97% | Commercially Available | Store under inert atmosphere. |
| 4-Aminophenylboronic acid | ≥97% | Commercially Available | Can be used as the free base or hemisulfate salt. Adjust stoichiometry accordingly. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, handle in a fume hood. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Ligand, air-stable but best handled under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base, should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent, should be degassed prior to use. |
| Deionized Water | High Purity | Laboratory Supply | Should be degassed prior to use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | - | Laboratory Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Celite® | - | Commercially Available | For filtration. |
Safety Precautions: This procedure involves handling hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Step-by-Step Procedure
The following workflow diagram illustrates the key steps of the synthesis.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 2-bromo-3-pyridinol (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and finely powdered, anhydrous potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
In a separate flask, prepare a solvent mixture of 1,4-dioxane and deionized water (e.g., a 4:1 v/v ratio). Degas this solvent mixture thoroughly by bubbling with an inert gas for 20-30 minutes or by using a freeze-pump-thaw technique.
-
To the main reaction flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The Pd/ligand ratio can be a critical parameter for optimization.[7]
-
Using a cannula or a gas-tight syringe, transfer the degassed solvent mixture to the reaction flask to achieve a starting material concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature may need to be determined empirically.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 2-bromo-3-pyridinol is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add deionized water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The optimal eluent system should be determined by TLC analysis of the crude product.
-
Product Characterization
The identity and purity of the final product, 2-(4-aminophenyl)-3-pyridinol, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As an indicator of purity.
Troubleshooting and Optimization Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium pre-catalyst and ligand are of good quality. The active Pd(0) species is generated in situ, and this process can be sensitive to impurities.[7] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Base Issues: The base must be anhydrous and finely powdered to ensure sufficient reactivity. Consider alternative bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
-
Side Reactions (e.g., Protodeboronation):
-
This is the cleavage of the C-B bond of the boronic acid by a proton source.[8] Using a stronger, non-nucleophilic base or minimizing the amount of water in the reaction can sometimes mitigate this.
-
Running the reaction at a lower temperature for a longer period might also be beneficial.
-
-
Alternative Coupling Partners: If 4-aminophenylboronic acid proves problematic, consider using its pinacol ester derivative (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), which can exhibit greater stability.[8]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and highly adaptable method for the synthesis of 2-(4-aminophenyl)-3-pyridinol. By understanding the underlying catalytic mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, ligand, base, and the exclusion of oxygen—researchers can reliably access this valuable synthetic intermediate. The protocol presented here serves as a robust starting point, amenable to optimization for specific laboratory conditions and scaling requirements.
References
-
Scott, N. W. J., Ford, M. J., Schotes, C., Parker, R. R., Whitwood, A. C., & Fairlamb, I. J. S. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 10(29), 7008–7016. [Link]
-
Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
The Nobel Prize in Chemistry 2010. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dye Synthesis Utilizing 2-(4-Aminophenyl)-3-pyridinol
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-(4-Aminophenyl)-3-pyridinol as a versatile precursor in the synthesis of novel dyes. The unique bifunctional nature of this molecule, featuring a diazotizable primary aromatic amine and an electron-rich pyridinol core, makes it a valuable building block for creating a diverse range of chromophores, particularly azo dyes. This guide moves beyond a simple recitation of steps, delving into the chemical principles, offering a detailed, field-tested protocol for a representative synthesis, and providing the necessary context for successful experimentation and characterization.
Introduction: The Strategic Value of 2-(4-Aminophenyl)-3-pyridinol in Dye Chemistry
2-(4-Aminophenyl)-3-pyridinol is a heterocyclic compound of significant interest in modern dye chemistry. Its molecular architecture is notable for two key reactive sites:
-
The Primary Aromatic Amine (-NH₂): The amino group on the phenyl ring is a classic functional group for diazotization. This reaction converts the amine into a highly reactive diazonium salt, an electrophile poised for subsequent coupling reactions.
-
The 3-Hydroxypyridine Core: This electron-rich heterocyclic system acts as an excellent "coupling component." The hydroxyl group (-OH) is a strong activating group, directing electrophilic attack from the diazonium salt to specific positions on the pyridine ring, thereby forming the chromophoric azo bond (-N=N-).
This inherent duality allows the molecule to be used strategically. While it can function as a coupling component itself, its most common and powerful application is as the diazo component , where the aminophenyl moiety is transformed to initiate the dye-forming reaction. The resulting dyes incorporate the pyridinol structure, which can influence solubility, metal-chelating properties, and photophysical characteristics.
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industry[1]. The synthesis process, primarily involving diazotization and coupling, is a cornerstone of industrial organic chemistry[1].
The Core Synthetic Pathway: Azo Dye Formation
The synthesis of azo dyes from 2-(4-Aminophenyl)-3-pyridinol follows a well-established and reliable two-step electrophilic aromatic substitution mechanism.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The diazonium ion (-N₂⁺) is a potent electrophile.
-
Azo Coupling: The cold solution of the diazonium salt is then added to a solution of a coupling component. The coupling component is an electron-rich species, such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupler to form the stable azo bond, which links the two aromatic systems and creates the extended conjugated system responsible for the dye's color.
The general workflow for this process is illustrated below.
Caption: General workflow for azo dye synthesis.
Application Note: Synthesis of a Pyridinol-Containing Azo Dye
This section provides a detailed protocol for the synthesis of a representative red azo dye by diazotizing 2-(4-aminophenyl)-3-pyridinol and coupling it with 2-naphthol. This procedure is adapted from established methods for analogous compounds, such as 2-amino-3-hydroxypyridine, and represents a robust starting point for further development[2].
Principle and Causality
The aminophenyl group of the precursor will be converted to a diazonium salt using nitrous acid at 0-5 °C. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt to a phenol. This cold diazonium salt solution is then slowly added to an alkaline solution of 2-naphthol. The alkaline conditions (provided by NaOH) are necessary to deprotonate the hydroxyl group of the 2-naphthol, forming the highly activated naphthoxide ion. This potent nucleophile readily undergoes electrophilic attack by the diazonium salt at the C1 position to form the final azo dye, which precipitates from the solution as a colored solid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(4-Aminophenyl)-3-pyridinol | C₁₁H₁₀N₂O | 186.21 | 5.0 | 0.93 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 5.5 | 0.38 g |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | - | 2.5 mL |
| 2-Naphthol (beta-Naphthol) | C₁₀H₈O | 144.17 | 5.0 | 0.72 g |
| Sodium Hydroxide | NaOH | 40.00 | - | ~1.0 g |
| Distilled Water | H₂O | 18.02 | - | ~100 mL |
| Ethanol | C₂H₅OH | 46.07 | - | As needed |
Detailed Experimental Protocol
Part A: Diazotization of 2-(4-Aminophenyl)-3-pyridinol
-
In a 100 mL beaker, suspend 0.93 g (5.0 mmol) of 2-(4-aminophenyl)-3-pyridinol in 15 mL of distilled water.
-
Add 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. Some gentle warming may be necessary initially, but ensure the solution is cooled before proceeding.
-
Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.
-
In a separate small beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred, cold amine hydrochloride solution over 10-15 minutes. Use a Pasteur pipette for controlled addition.
-
Expert Insight: A slow, dropwise addition is essential to control the exothermic reaction and prevent a localized temperature increase, which would decompose the diazonium salt.
-
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 0.72 g (5.0 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution in the ice bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
Expert Insight: A deep red or orange-red precipitate should form immediately upon addition. This is the insoluble azo dye.
-
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes to ensure maximum coupling and precipitation.
Part C: Isolation and Purification
-
Collect the colored precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts and base.
-
Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely in a desiccator or a low-temperature oven (~60 °C).
-
(Optional) For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.
Expected Results and Characterization
-
Yield: Typically high, often >80%.
-
Appearance: A reddish-orange to deep red crystalline solid.
-
Characterization:
-
UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., ethanol or DMF). The spectrum should show a strong absorption band (λ_max) in the visible region (typically 450-550 nm), which is characteristic of the extended π-conjugation in azo dyes[3][4].
-
FT-IR Spectroscopy: Key peaks would include the disappearance of the primary amine N-H stretches (around 3300-3400 cm⁻¹) from the precursor and the appearance of a characteristic, though often weak, -N=N- stretching vibration around 1400-1500 cm⁻¹[4][5]. A broad -OH stretch will also be present.
-
NMR Spectroscopy (¹H, ¹³C): NMR can confirm the final structure by showing the signals for both the pyridinol and naphthol aromatic protons, with chemical shifts indicative of the new covalent linkage.
-
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Aromatic amines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood.
-
Diazonium salts are unstable and potentially explosive when isolated in a dry state. Never attempt to isolate the diazonium salt intermediate. Always use it as a cold aqueous solution immediately after its preparation.
-
Concentrated acids and bases are corrosive. Handle with extreme care.
Conclusion
2-(4-Aminophenyl)-3-pyridinol serves as an effective and versatile precursor for the synthesis of azo dyes. The straightforward diazotization and coupling protocol described herein provides a reliable method for producing novel chromophores. The incorporation of the pyridinol moiety offers opportunities for tuning the dye's properties, such as its color, solubility, and potential for use in more advanced applications like metal-ion sensing or as functional colorants. Researchers can expand upon this foundational protocol by exploring different coupling components to generate a wide library of colors and functionalities.
References
-
Synthesis and spectral study of new azo dye and its iron complexes derived from 2- naphthol and 2-amino-3-hydroxypyridine. ResearchGate. Available at: [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available at: [Link]
-
Hassan, S. A., et al. (2024). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Journal of Molecular Structure, 1301, 137361. Available at: [Link]
-
Diazotization and Azo Dye Formation. Scribd. Available at: [Link]
-
Abdel-Latif, E., et al. (2020). Synthesis of some new heterocyclic azo dyes derived from 2-amino-3-cyano4.6-diarylpyridines and investigation of its absorption spectra and stability using the DFT. Current Organic Synthesis. Available at: [Link]
-
Otutu, J. O. (2013). SYNTHESIS AND APPLICATION OF AZO DYES DERIVED FROM 2-AMINO-1, 3,4-THIADIAZOLE-2-THIOL ON POLYESTER FIBRE. Semantic Scholar. Available at: [Link]
-
Yusuf, M., et al. (2015). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. Science World Journal. Available at: [Link]
-
Karci, F. (2010). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Asian Journal of Chemistry. Available at: [Link]
-
Mohammed Mashhadani, M. A. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science. Available at: [Link]
-
Kmal, R. Q., et al. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology. Available at: [Link]
-
Sharma, G. (2021). Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. IPS Intelligentsia Journals. Available at: [Link]
Sources
Application Notes & Protocols: A Scientist's Guide to Neutralizing Dihydrochloride Salts in Organic Synthesis
Introduction: The Rationale for Amine Salts and Their Neutralization
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, amine-containing compounds are of paramount importance. However, the free amine or "free base" form of these molecules can be prone to air oxidation, degradation, and may present as difficult-to-handle oils. To enhance stability, improve crystallinity for purification, and increase aqueous solubility, amines are frequently converted into their corresponding hydrochloride salts.[1] When an amine possesses two basic nitrogen centers, it can be isolated as a more stable dihydrochloride salt.
Before the amine can be used as a nucleophile in a subsequent reaction (e.g., amide coupling, alkylation) or isolated in its active form, it must be regenerated from its salt form.[1][2] This process, known as neutralization or a "base wash," is a fundamental acid-base reaction where a chosen base deprotonates the ammonium cations to liberate the neutral, free amine.[2] While seemingly straightforward, the selection of the appropriate base, solvent system, and workup procedure is critical for maximizing yield, ensuring purity, and preventing unwanted side reactions.
This guide provides an in-depth exploration of the chemical principles and practical methodologies for effectively neutralizing dihydrochloride salts, tailored for researchers in organic and medicinal chemistry.
Fundamental Principles: The Stoichiometry and Thermodynamics of Neutralization
The neutralization of a dihydrochloride salt is a stepwise acid-base reaction. A dihydrochloride salt, represented as R(NH₂⁺Cl⁻)₂, requires at least two molar equivalents of a monobasic base (like NaOH or triethylamine) or one molar equivalent of a dibasic base (like Na₂CO₃) for complete neutralization.
R(NH₂⁺Cl⁻)₂ + 2 Base → R(NH)₂ + 2 [Base-H]⁺Cl⁻
The feasibility of this reaction is governed by the relative pKa values of the species involved. The pKa of a typical alkylammonium ion (RNH₃⁺) is in the range of 9.5-11.0.[3] For a successful and complete deprotonation, the pKa of the conjugate acid of the chosen base ([Base-H]⁺) must be significantly higher than the pKa of the ammonium cations of the substrate. A general rule of thumb is that the base's conjugate acid should have a pKa at least 2 units higher than the ammonium ion to ensure the equilibrium lies far to the right, favoring the free amine.[4]
dot graph NeutralizationMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} caption: "General mechanism for dihydrochloride salt neutralization."
Strategic Selection of Reagents
The success of a neutralization procedure hinges on the careful selection of the base and the solvent system. This choice is dictated by the properties of the substrate, the requirements of the subsequent reaction step (if any), and the desired method of purification.
Choosing the Neutralizing Base
Bases are broadly categorized as inorganic or organic, each with distinct advantages and disadvantages.
| Base | Formula | pKa of Conjugate Acid | Typical Use & Key Considerations |
| Inorganic Bases | |||
| Sodium Bicarbonate | NaHCO₃ | 6.35 (for H₂CO₃) | Mild Base: Ideal for substrates with base-sensitive functional groups (e.g., esters, epoxides). Often used as a saturated aqueous solution. The reaction produces CO₂ gas, which requires careful venting.[5][6] |
| Sodium Carbonate | Na₂CO₃ | 10.33 (for HCO₃⁻) | Stronger than Bicarbonate: A versatile and cost-effective choice. Its higher basicity ensures more complete neutralization for less acidic ammonium salts.[7][8] |
| Potassium Carbonate | K₂CO₃ | 10.33 (for HCO₃⁻) | Similar in strength to Na₂CO₃ but can offer better solubility in some organic solvents, making it useful for heterogeneous reactions in solvents like DMF or acetonitrile.[8] |
| Sodium Hydroxide | NaOH | 15.7 (for H₂O) | Strong Base: Used when a very strong driving force for deprotonation is needed. Caution is required as it can catalyze side reactions like ester hydrolysis or aldol condensations. |
| Organic Bases | |||
| Triethylamine (TEA) | Et₃N | 10.75 | Workhorse Organic Base: Soluble in most organic solvents, making it ideal for in situ neutralizations where the resulting triethylammonium chloride salt can often be filtered off.[8][9] However, the salt has some solubility in polar organic solvents.[10] |
| DIPEA (Hünig's Base) | i-Pr₂NEt | 11.0 | Sterically Hindered: A non-nucleophilic base, useful when the free amine product or starting material could undergo undesired alkylation by the base itself. |
| Pyridine | C₅H₅N | 5.25 | Weak Base: Generally used as an acid scavenger rather than for full neutralization of stable salts. Its conjugate acid pKa is often too low for effective neutralization of alkylammonium salts. |
The Solvent System: A Critical Decision
The choice of solvent is intrinsically linked to the choice of base and the overall experimental plan.
-
Biphasic Systems (Aqueous/Organic): This is the most common approach when using inorganic bases. The dihydrochloride salt is dissolved or suspended in an organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether), and an aqueous solution of the base is added. After neutralization, the free amine resides in the organic layer, while the salt byproducts are partitioned into the aqueous layer.[4][6] This allows for a simple extractive workup.
-
Homogeneous Systems (Organic Solvent Only): When an organic base like triethylamine is used, the reaction is typically run in a single organic phase (e.g., dichloromethane, THF, acetonitrile).[8] This is advantageous when the free amine is to be used directly in the next step without isolation (in situ). The resulting ammonium salt byproduct often precipitates and can be removed by filtration.[9][11]
dot graph DecisionTree { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} caption: "Workflow for selecting a neutralization strategy."
Experimental Protocols
Protocol 1: Neutralization and Extraction using an Inorganic Base
This protocol describes a general method for liberating a free amine from its dihydrochloride salt and isolating it via extraction.
Materials:
-
Amine Dihydrochloride Salt (1.0 equiv)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Carbonate (Na₂CO₃) solution
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized Water
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Drying Agent (e.g., Na₂SO₄, MgSO₄)
-
Separatory Funnel, Erlenmeyer Flasks, pH paper
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve or suspend the amine dihydrochloride salt in the chosen organic extraction solvent (e.g., 10-20 mL of solvent per gram of salt) in an Erlenmeyer flask.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Neutralization: Slowly add the aqueous base solution to the separatory funnel.[5] For a dihydrochloride, use at least two molar equivalents of NaHCO₃. Swirl gently at first. Stopper the funnel, invert, and immediately vent to release any pressure from CO₂ evolution.[6]
-
Extraction: Shake the funnel for 1-2 minutes, venting frequently.[12] Allow the layers to fully separate.
-
pH Check: Test the pH of the upper aqueous layer using pH paper. It should be basic (pH > 8) to ensure complete neutralization. If not, add more base and re-extract.
-
Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove residual inorganic salts and dissolved water.[4]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter or decant the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.
Protocol 2: In Situ Neutralization using an Organic Base
This protocol is designed for situations where the free amine is generated and immediately used in a subsequent reaction without isolation.
Materials:
-
Amine Dihydrochloride Salt (1.0 equiv)
-
Anhydrous Organic Base (e.g., Triethylamine, 2.2-2.5 equiv)[8]
-
Anhydrous Reaction Solvent (e.g., DCM, THF, Acetonitrile)
-
Inert Atmosphere Setup (e.g., Nitrogen or Argon balloon/manifold)
-
Reaction Flask, Syringes
Procedure:
-
Setup: To a flame-dried reaction flask under an inert atmosphere, add the amine dihydrochloride salt and the anhydrous reaction solvent.
-
Cooling (Optional): If the subsequent reaction is exothermic, cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add the organic base (e.g., triethylamine) dropwise via syringe while stirring. A thick precipitate of the ammonium salt byproduct (e.g., triethylammonium chloride) will often form.[11]
-
Stirring: Allow the mixture to stir for 15-30 minutes at room temperature to ensure complete neutralization.
-
Reaction: The resulting suspension, containing the free amine in solution and the precipitated salt, is now ready for the addition of the next reagent (e.g., an acyl chloride or alkyl halide).
-
Post-Reaction Workup: After the subsequent reaction is complete, the precipitated ammonium salt can often be removed by filtration through a pad of Celite®.[9] The filtrate, containing the desired product, is then carried forward for further purification.
Troubleshooting Common Issues
-
Emulsion Formation: A stable mixture of organic and aqueous layers can form, preventing clear separation.[12]
-
Incomplete Neutralization: The free amine is not fully generated, leading to low yields.
-
Solution: Ensure at least two full equivalents of a monobasic base have been added. Check the pH of the aqueous layer; it must be sufficiently basic (pH > 8).[7] If the base is too weak (pKa of conjugate acid is too low), switch to a stronger base.
-
-
Product is Water-Soluble: The free amine has significant solubility in the aqueous layer.
-
Solution: Perform multiple extractions (3-5 times) with the organic solvent. Saturate the aqueous layer with NaCl (salting out) to decrease the polarity of the aqueous phase and drive the amine into the organic layer.[12]
-
-
Difficulty Removing Organic Base Byproduct: The triethylammonium chloride salt is soluble in the reaction solvent.
Conclusion
The neutralization of dihydrochloride salts is a critical enabling step in a vast array of synthetic sequences. A thorough understanding of the underlying acid-base principles allows the researcher to make informed decisions regarding the choice of base and solvent. By employing the appropriate protocol—whether an extractive workup with an inorganic base for product isolation or an in situ method with an organic base—chemists can ensure high-yield, high-purity generation of the required free diamine, paving the way for successful subsequent transformations.
References
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
Scribd. (n.d.). pka_bases. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
Williams College. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Reddit. (2011, October 14). Synthetic chemists: getting rid of HCl?. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]
-
Reddit. (2025, October 3). What is pka value of amines?. Retrieved from [Link]
-
Sciencing. (2022, August 30). How To Use Baking Soda To Neutralize HCL. Retrieved from [Link]
- Google Patents. (n.d.). US5912387A - Amine heat stable salt neutralization having reduced solids.
-
CHEMM. (2013, January 2). Sodium Bicarbonate - Medical Countermeasures Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Ontario Poison Centre. (n.d.). Sodium Bicarbonate (NaHCO3) Therapy for Sodium Channel Blocking Agent Toxicity with Wide QRS. Retrieved from [Link]
-
Quora. (2022, April 6). How much sodium bicarbonate is needed to neutralize HCl?. Retrieved from [Link]
-
Medscape. (n.d.). (sodium bicarbonate (Antidote)) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- Google Patents. (n.d.). CN101293840A - Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride.
-
Taylor & Francis. (n.d.). Triethylamine – Knowledge and References. Retrieved from [Link]
Sources
- 1. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencing.com [sciencing.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 16. Tips & Tricks [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Aminophenyl)-3-pyridinol Dihydrochloride
Welcome to the technical support guide for 2-(4-Aminophenyl)-3-pyridinol dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this polar, aromatic amine. As this compound is often supplied for early discovery research without extensive analytical data, the responsibility of ensuring its purity for downstream applications rests with the end-user. This guide is designed to equip you with the foundational knowledge and practical protocols to achieve the desired purity for your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: My crude product is a brown or off-white solid, but I expect a purer color.
-
Possible Cause 1: Oxidation. Aromatic amines, especially those with electron-donating groups like the amino (-NH₂) and hydroxyl (-OH) groups on your compound, are susceptible to air oxidation. This process can form highly colored quinone-imine type impurities over time.
-
Solution: Charcoal Decolorization & Recrystallization. Activated charcoal is highly effective at adsorbing colored impurities.
-
Dissolve the crude dihydrochloride salt in a minimal amount of a suitable polar protic solvent like methanol or ethanol. Gentle heating may be required.
-
Add a small amount (1-2% w/w) of activated charcoal to the solution.
-
Heat the mixture gently with stirring for 10-15 minutes. Avoid vigorous boiling to prevent solvent loss.
-
Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[1]
-
-
Possible Cause 2: Residual Catalysts or Reagents. If the compound was synthesized via a Suzuki or similar cross-coupling reaction, residual palladium or other transition metal catalysts can cause discoloration.[2][3]
-
Solution: Acid/Base Workup followed by Recrystallization. Before recrystallization, an aqueous workup can help remove metallic and other inorganic impurities.
-
Dissolve the crude free base (if you have it before salt formation) in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a chelating agent solution like aqueous EDTA to sequester metal ions.
-
Proceed with converting the free base back to the dihydrochloride salt and recrystallize as described above.
-
Issue 2: My TLC analysis of the free base shows significant streaking and a spot at the baseline.
-
Possible Cause: Strong Interaction with Silica Gel. The basic nitrogen atoms (both the aniline and pyridine moieties) in your compound can interact strongly with the acidic silanol groups on the surface of a standard silica gel TLC plate. This leads to poor migration and tailing or streaking.
-
Solution 1: Use a Basic Mobile Phase. Neutralizing the acidity of the silica gel is key.
-
Add a small percentage of a base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in a dichloromethane/methanol or ethyl acetate/methanol mobile phase.[4][5] This will protonate the silanol groups, reducing their interaction with your basic compound and leading to sharper spots.
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Alumina Plates: Basic or neutral alumina TLC plates are a good alternative for purifying basic compounds as they lack the acidic silanol groups of silica.[4]
-
Reversed-Phase Plates: C18-functionalized silica plates can also be used with a polar mobile phase (e.g., methanol/water or acetonitrile/water), where retention is based on hydrophobicity rather than interaction with acidic sites.
-
Issue 3: I am unable to separate my compound from a closely-related impurity via column chromatography.
-
Possible Cause: Insufficient Selectivity of the Chromatographic System. The chosen stationary and mobile phases do not provide enough difference in interaction between your compound and the impurity to achieve separation.
-
Solution: Systematic Chromatography Optimization.
-
Optimize Mobile Phase (Normal Phase):
-
If using a standard system like ethyl acetate/hexanes, the high polarity of your compound may require a stronger eluent. Switch to a dichloromethane/methanol system.
-
Incorporate a basic modifier (1% triethylamine) to improve peak shape and potentially alter selectivity.[5]
-
Run a gradient elution, starting with a lower polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., from 0% to 15% methanol in dichloromethane). This can help resolve compounds with similar Rf values.[4]
-
-
Switch Stationary Phase:
-
Alumina Column: For basic compounds, a column packed with neutral or basic alumina can provide better separation and recovery than silica gel.[4]
-
Amine-Functionalized Silica: This specialized stationary phase is designed for the purification of amines and can offer superior performance by minimizing tailing and improving resolution.
-
-
Workflow for Purification and Troubleshooting
The following diagram outlines a general workflow for purifying this compound and the decision points for troubleshooting.
Caption: General purification and troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a polar, solid material.[6] As a dihydrochloride salt, it is expected to have significantly higher solubility in polar protic solvents (like water, methanol, ethanol) compared to its free base form. The free base would be more soluble in moderately polar organic solvents. The presence of aromatic rings means it will be UV active, which is useful for visualization on TLC plates and for detection in HPLC.
| Property | Value / Description | Source |
| Physical Form | Solid | [6] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O | |
| Solubility (as Dihydrochloride) | Expected to be soluble in water, methanol, DMSO.[7] | Inferred |
| Solubility (as Free Base) | Expected to be soluble in moderately polar organic solvents (e.g., DCM, EtOAc). | Inferred |
| pKa | Contains a weakly acidic pyridinol (-OH) and two basic nitrogens (aniline and pyridine). The pyridine nitrogen is the most basic site.[8] | Inferred |
Q2: Why is the compound a dihydrochloride salt? What implications does this have for purification?
The compound has two basic nitrogen centers: the aniline nitrogen and the pyridine ring nitrogen. The formation of a dihydrochloride salt serves two main purposes:
-
Increased Stability: Amine salts are generally more crystalline and less susceptible to air oxidation than their corresponding free bases.[9]
-
Improved Solubility: The salt form is typically more water-soluble, which can be advantageous for certain biological assays or formulation studies.
For purification, this means:
-
Recrystallization: You will need to use polar solvents that can dissolve the salt, such as methanol, ethanol, or water/alcohol mixtures.[10]
-
Chromatography: Standard silica gel chromatography is typically performed on the free base, not the salt. If you need to perform chromatography, you must first neutralize the salt to its free base form using a mild aqueous base (e.g., sodium bicarbonate solution) and extract it into an organic solvent. After purification, the pure free base is then re-converted to the dihydrochloride salt by treating it with a solution of HCl (e.g., 2M HCl in diethyl ether or methanol).[11]
Q3: What is the best way to assess the purity of my final product?
A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like 0.1% TFA or formic acid is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the compound and identifying organic impurities. The absence of unexpected signals and clean integration values are indicators of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which can be compared to the theoretical values for the dihydrochloride salt to confirm its identity and purity.
Q4: How should I properly handle and store the purified compound?
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[12] Avoid creating dust.
-
Storage: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture.[9][12] To prevent long-term degradation from oxidation, it is best stored at a low temperature (e.g., -20°C) under an inert atmosphere of argon or nitrogen.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed for the removal of colored impurities and by-products with different solubility profiles.
-
Solvent Selection: In a small test tube, test the solubility of a few milligrams of your crude product in various polar solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but fully soluble upon heating. A methanol/water or ethanol/water system is often a good choice.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., methanol) dropwise while heating and stirring until the solid just dissolves. Add a minimal excess of solvent to ensure it remains dissolved during the hot filtration step.
-
Decolorization (Optional): If the solution is colored, add a small scoop (e.g., 50 mg) of activated charcoal and heat with stirring for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of the Free Base
This protocol is for separating the target compound from impurities with similar solubility but different polarity.
-
Conversion to Free Base:
-
Dissolve the dihydrochloride salt in water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is ~8-9. You should observe a precipitate of the free base forming.
-
Extract the aqueous suspension multiple times with an organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 dichloromethane/methanol containing 1% triethylamine).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude free base in a minimal amount of the column eluent or dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase, collecting fractions.
-
Monitor the elution process using TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 dichloromethane/methanol with 1% triethylamine) to elute your compound.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield the purified free base as a solid or oil.
-
-
Re-formation of the Salt:
-
Dissolve the purified free base in a minimal amount of methanol or anhydrous diethyl ether.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate of the pure dihydrochloride salt will form. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[13]
-
Troubleshooting Logic Diagram
Caption: Logic map for troubleshooting common purification issues.
References
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Akgun, N. A., & Kurbanoglu, S. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Materials, 10. Retrieved from [Link]
-
Kubinyi, H., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4725. Retrieved from [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. Molecules, 29(19), 4524. Retrieved from [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7788. Retrieved from [Link]
- Google Patents. (n.d.). CN110923053A - 2-amino-3-hydroxypyridine and its preparation method and purification method.
-
Mert, S., & Kazaz, C. (2010). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 75(12), 1625-1636. Retrieved from [Link]
- Google Patents. (n.d.). EP1230231B1 - PROCESS FOR PREPARING N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE.
-
MacKay, M., & Tremblay, M. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287. Retrieved from [Link]
-
Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 337-342. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Sastry, C. V., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5, 1. Retrieved from [Link]
Sources
- 1. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 2. 2-(3-AMINOPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(3-AMINOPHENYL)PYRIDINE | 15889-32-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. mdpi.com [mdpi.com]
- 11. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
Removing hydrochloride salt from 2-(4-Aminophenyl)-3-pyridinol
Topic: Removing hydrochloride salt from 2-(4-Aminophenyl)-3-pyridinol Content Type: Technical Support Center Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: 2-(4-Aminophenyl)-3-pyridinol is an amphoteric molecule containing both basic nitrogen centers (pyridine and aniline moieties) and an acidic phenolic hydroxyl group.[1][2] It is typically supplied as a hydrochloride (HCl) or dihydrochloride (2HCl) salt to ensure stability and water solubility.[1][2]
The Solution: Removing the salt requires precise pH control.[1] Unlike simple amines, this compound has an Isoelectric Point (pI) where it exists as a neutral free base.[1]
Critical Warning: Over-basification (pH > 10) using strong bases like NaOH will dissolve your product as a sodium salt.[1][2] Under-basification will leave the HCl salt.[2] Target pH 7.0–7.2 is non-negotiable.
Core Protocols
Protocol A: Aqueous Neutralization & Precipitation (Scale > 1g)
Best for large quantities where yield loss (~10%) to mother liquor is acceptable.[1][2]
Reagents:
Workflow:
-
Dissolution: Dissolve the HCl salt in the minimum amount of water (approx. 10–15 mL per gram).[1] If turbid, filter through Celite to remove impurities.
-
Neutralization: Slowly add saturated
dropwise with vigorous stirring. -
Crystallization: A solid precipitate should form.[1][2] Cool the mixture on ice for 30 minutes to maximize yield.
-
Isolation: Filter the solid using a sintered glass funnel.
-
Washing: Wash the cake with ice-cold water (2x small volumes) to remove residual inorganic salts (NaCl).
-
Drying: Dry under high vacuum at 40°C over
or overnight in a desiccator.
Protocol B: Biphasic Extraction (High Purity / Small Scale)
Best for small scales (<500mg) or if the product oils out instead of precipitating.[1]
Reagents:
-
Ethyl Acetate (EtOAc) or 10% Methanol in Dichloromethane (DCM).[1][2]
-
Saturated
.[1][2] -
Anhydrous Sodium Sulfate (
).[1][2]
Workflow:
-
Layering: Add an equal volume of organic solvent (EtOAc is preferred for stability).[1][2]
-
Basification: While stirring rapidly, add solid
or saturated solution until the aqueous layer pH is 7.0–7.5 . -
Separation: Transfer to a separatory funnel. Shake and vent. Collect the organic layer.[1]
-
Re-extraction: Extract the aqueous layer 2 more times with fresh organic solvent.[1][2]
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentration: Filter and evaporate solvent under reduced pressure (Rotavap).
Visualization: Reaction Logic & Species Distribution[5]
The following diagrams illustrate the chemical logic behind the separation.
Figure 1: Desalting Workflow Logic
Caption: Decision tree for selecting between precipitation and extraction based on physical behavior at neutral pH.
Figure 2: pH-Dependent Species (The "Goldilocks Zone")
Caption: The "Goldilocks Zone" (Green) is the only pH range where the product is hydrophobic enough to isolate.[1][2]
Troubleshooting Hub (Q&A)
Issue: Yield & Solubility
Q: I neutralized the solution to pH 7, but no precipitate formed. Where is my compound?
-
Diagnosis: The compound might be slightly water-soluble (amphoteric zwitterion effect) or the concentration is too low.[1][2]
-
Fix:
-
Salting Out: Add solid NaCl to the aqueous solution until saturated. This increases the ionic strength and forces the organic compound out (Salting-out effect).[1][2]
-
Switch to Extraction: Do not rely on precipitation.[1][2] Extract the aqueous phase with Ethyl Acetate (3x).[1]
-
Concentration: Rotavap the aqueous phase to half volume (if heat stable) and cool to 4°C.
-
Q: My yield is very low (<40%). Did I degrade it?
-
Diagnosis: Likely pH overshoot.[1][2] If you used NaOH or went to pH 9+, you formed the water-soluble sodium salt.
-
Fix: Acidify the aqueous layer back to pH 7 using dilute acetic acid or HCl, then re-extract with organic solvent.
Issue: Physical State
Q: The product came out as a sticky brown gum/oil, not a solid.
-
Diagnosis: "Oiling out" is common for aminopyridines containing impurities or residual solvent.[1][2]
-
Fix:
-
Trituration: Add a non-polar solvent (Diethyl Ether or Hexanes) to the gum and scratch the flask walls with a glass rod.[1] This often induces crystallization.[1][2][3]
-
Sonication: Sonicate the oil in a small amount of cold water or ether.[1]
-
Re-dissolution: Dissolve the gum in a small amount of Methanol, then slowly add water until cloudy, and let stand.
-
Issue: Stability
Q: The product turned dark brown/black during drying.
-
Diagnosis: Oxidation.[1][2][4][5] Aminophenols/aminopyridines are electron-rich and prone to air oxidation, especially when wet and basic.[2]
-
Fix:
Reference Data
Table 1: Solubility Profile (Estimated)
| Solvent | HCl Salt | Free Base (Neutral) | Sodium Salt (pH > 10) |
| Water | High | Low / Insoluble | High |
| Methanol | High | High | High |
| Ethyl Acetate | Insoluble | Moderate/High | Insoluble |
| Dichloromethane | Insoluble | Moderate | Insoluble |
| Diethyl Ether | Insoluble | Low | Insoluble |
Table 2: Reagent Selection Guide
| Base | Strength | Recommended? | Notes |
| NaOH / KOH | Strong | NO | High risk of over-shooting pH and dissolving product as anion.[2] |
| NaHCO3 | Weak | YES | Self-buffering near pH 8; gentle CO2 evolution marks reaction.[1][2] |
| NH4OH | Medium | YES | Good for extraction; volatile (removes excess easily).[1][2] |
| Triethylamine | Organic | Conditional | Use only if working strictly in organic solvents (e.g., MeOH).[1] |
References
-
Sigma-Aldrich. 2-(4-Aminophenyl)-3-pyridinol dihydrochloride Product Information. (Accessed 2026).[1][2]
-
Li, S., et al. (2005).[1][6] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.[6][7] Pharmaceutical Research, 22(4), 628-635.[1][6] (Demonstrates pH-solubility profiles for weak bases).
-
Nizamov, I. S., et al. (2023).[1] 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts... JOTCSA, 10(4), 953-960.[1][8] (Context on 3-hydroxypyridine amphoteric behavior).
-
BenchChem. Technical Guide to Solubility and Stability of Pyridinyl-piperazines. (General protocols for pyridine nitrogen neutralization). [1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Converting amino acid salts to freebase amino acids? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing Yield for 2-Aryl-3-Hydroxypyridine Synthesis
Welcome to the technical support center for the synthesis of 2-aryl-3-hydroxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. 2-Aryl-3-hydroxypyridines are key intermediates in pharmaceuticals and functional materials. However, their synthesis can be challenging, often plagued by issues of yield, purity, and regioselectivity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common experimental hurdles. Our approach is built on explaining the underlying chemical principles to empower you to make informed decisions and optimize your synthetic outcomes.
Section 1: Overview of Common Synthetic Strategies
The synthesis of 2-aryl-3-hydroxypyridines can be approached from several distinct pathways. The choice of route often depends on the availability of starting materials and the desired substitution pattern on both the pyridine and aryl rings. Below is a summary of prevalent methods.
Caption: Common synthetic pathways to 2-aryl-3-hydroxypyridines.
Section 2: Troubleshooting and FAQ
This section addresses the most common issues encountered during the synthesis of 2-aryl-3-hydroxypyridines in a question-and-answer format.
Issue 1: Consistently Low Reaction Yield
Question: My overall yield is consistently low (<40%). What are the first parameters I should investigate?
Answer: Low yields are a frequent problem and can stem from multiple sources. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: This is the most common and often overlooked cause. Impurities can poison catalysts, react with reagents, or lead to unwanted side products.
-
Causality: For instance, in cross-coupling reactions, residual water or protic impurities in solvents or reagents can lead to protodeboronation of boronic acid reagents, effectively destroying them before they can couple.[1] In ring-expansion reactions, impurities can interfere with the desired rearrangement pathway.
-
Solution: Always use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions like organometallic cross-couplings.[2][3] Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.
-
-
Reaction Conditions: Temperature, reaction time, and concentration are critical variables.
-
Causality: Many pyridine syntheses, like the Hantzsch synthesis, can be exothermic.[2] Overheating can cause decomposition of starting materials, intermediates, or the final product, often indicated by the reaction mixture turning dark or forming tar.[3] Conversely, insufficient temperature may lead to an incomplete reaction.
-
Solution:
-
Temperature Control: Use an ice bath for highly exothermic steps, such as the slow addition of a reactive reagent.[2] For reactions that fail to initiate, gradually increase the temperature while closely monitoring product formation via TLC or LC-MS.[3]
-
Reaction Time: Monitor the reaction progress diligently. Stopping the reaction too early leaves unreacted starting material, while extended reaction times can promote byproduct formation.
-
Concentration: Running reactions at a lower concentration can sometimes help dissipate heat more effectively and prevent polymerization or dimerization side reactions.[2]
-
-
-
Stoichiometry and Order of Addition:
-
Causality: Incorrect molar ratios of reactants or catalysts can halt a reaction. In some multi-step, one-pot syntheses, the order of reagent addition is critical to prevent undesired reactions between intermediates. For example, in certain Chichibabin-type cyclizations, reversing the order of addition (nitrile added to base before picoline) has been shown to improve yields by minimizing starting material dimerization.[4]
-
Solution: Double-check all calculations for molar equivalents. For new or sensitive reactions, consult the literature to confirm the correct order of reagent addition.[3][4]
-
Caption: Systematic workflow for troubleshooting low reaction yields.
Issue 2: Inefficient Arylation via Cross-Coupling
Question: I am using a Suzuki-Miyaura reaction to introduce the aryl group at the 2-position of a pyridine precursor, but the coupling is inefficient. What is causing this?
Answer: This is a well-documented issue often referred to as the "2-pyridyl problem".[1][5] The nitrogen atom in the pyridine ring can interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions.
-
Causality: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, 2-pyridyl boron reagents are known to be particularly unstable and prone to rapid protodeboronation compared to other aryl boron reagents.[1][5]
-
Solutions & Optimization:
-
Choice of Ligand: The ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst inhibition. Ligands like SPhos, XPhos, or tBuXPhos are excellent starting points.
-
Choice of Base and Solvent: The base/solvent system can influence the rate of both the desired catalytic cycle and the undesired protodeboronation. A weaker base (e.g., K₃PO₄, Cs₂CO₃) in an ethereal solvent (e.g., dioxane, THF) is often preferred over strong bases like NaOH or KOH in protic solvents.
-
Alternative Coupling Partners: If 2-pyridylboronic acids are problematic, consider more stable alternatives like MIDA boronates or 2-pyridyltrifluoroborate salts. Alternatively, Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can be more reliable for this specific transformation, though they involve less desirable organometallic reagents.[6]
-
Direct Arylation: A more modern approach is the palladium-catalyzed direct C-H arylation of pyridine N-oxides, which circumvents the need to pre-functionalize the pyridine ring. The N-oxide activates the 2-position for arylation and can be easily removed in a subsequent step.[7]
-
| Parameter | Standard Condition | Recommended for 2-Pyridyl Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts that are activated in situ with appropriate ligands. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination. |
| Base | Na₂CO₃, NaOH | K₃PO₄, CsF, Cs₂CO₃ | Milder bases that minimize protodeboronation of the sensitive boronic acid. |
| Solvent | Toluene/Water | Dioxane, THF, DME | Aprotic solvents reduce the rate of protodeboronation. |
Issue 3: Purification Difficulties
Question: I am having trouble purifying my final 2-aryl-3-hydroxypyridine product. It streaks on silica gel columns and is difficult to crystallize.
Answer: The amphoteric nature of 3-hydroxypyridines (containing both a basic pyridine nitrogen and an acidic hydroxyl group) makes them challenging to purify by standard methods.
-
Causality: The polar functional groups lead to strong interactions with silica gel, causing significant streaking and poor separation during column chromatography. Their polarity can also make finding a suitable single-solvent crystallization system difficult.
-
Solutions:
-
Modified Column Chromatography:
-
Tailing Suppressor: Add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonia to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong binding of the basic pyridine nitrogen and resulting in sharper peaks.
-
Alternative Stationary Phases: Consider using neutral or basic alumina instead of silica gel.
-
-
Acid-Base Extraction: This is a highly effective workup technique. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to neutralize the product and extract it back into an organic solvent.[2]
-
Crystallization: If the product is a solid, try recrystallization from a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes, or acetonitrile/toluene).[8][9] The product can sometimes be precipitated as an HCl salt from a solution in an organic solvent (like ether or isopropanol) by adding HCl, and then the free base can be regenerated.
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via ANRORC Reaction of a 4H-Pyran-4-one
This protocol is adapted from the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, which involves a key pyridine ring formation step.[8][9]
Step 1: Synthesis of 3-(Benzyloxy)pyridin-4(1H)-one Intermediate
-
To a solution of the starting 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-one (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (NH₄OAc) (4.0 mmol, 4 eq.).
-
Stir the resulting mixture at 100 °C for 3 hours. Monitor the reaction by TLC until the starting pyrone is consumed.
-
Cool the reaction mixture to room temperature and add excess water (e.g., 50 mL) to precipitate the product.
-
Filter the precipitate, wash with water, and dry. Recrystallize the solid from toluene to yield the pure 3-(benzyloxy)pyridin-4(1H)-one intermediate. (Typical yields: 60-75%).[9]
Step 2: Debenzylation to Yield Final 3-Hydroxypyridin-4(1H)-one
-
Dissolve the 3-(benzyloxy)pyridin-4(1H)-one intermediate (1.0 mmol) and sodium iodide (NaI) (1.5 mmol) in anhydrous acetonitrile (12 mL).
-
Add trimethylsilyl chloride (TMSCl) (2.0 mmol) to the solution. This generates TMSI in situ.
-
Stir the solution at 80 °C for 1.5 hours (TLC monitoring).
-
Cool the reaction, add water (15 mL), and filter the precipitated product.
-
Recrystallize the crude product from toluene to obtain the final pure 2-aryl-3-hydroxypyridin-4(1H)-one. (Typical yields for this step: 85-95%).[8][9]
References
- Troubleshooting common issues in pyridine synthesis. (2025). BenchChem Technical Support.
- New functionalised 3-hydroxypyridines. (2001). Durham E-Theses.
- Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. (n.d.). PMC.
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI.
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023).
- Best practices for handling anhydrous reactions for pyridine synthesis. (2025). BenchChem.
- troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. (2025). BenchChem.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (n.d.). Organic Syntheses Procedure.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). .
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 2-(4-Aminophenyl)-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for developing and comparing High-Performance Liquid Chromatography (HPLC) methods to determine the retention time of 2-(4-Aminophenyl)-3-pyridinol. As a molecule incorporating a polar aromatic amine and a pyridinol group, its analysis requires careful consideration of stationary phase chemistry and mobile phase composition. This document outlines two primary HPLC strategies—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and compares them with alternative analytical technologies.
Analyte Characterization: 2-(4-Aminophenyl)-3-pyridinol
Before method development, understanding the physicochemical properties of the target analyte is crucial. While extensive experimental data for 2-(4-Aminophenyl)-3-pyridinol is not widely published, we can infer its behavior based on its structural components.
-
Structure: The molecule contains a hydrophilic aminophenyl group and a pyridinol moiety, which can exhibit both acidic and basic properties.
-
Polarity: The presence of amine (-NH2) and hydroxyl (-OH) groups makes the compound polar.
-
Predicted Properties:
-
pKa: The aminophenyl group is basic (pKa ~4-5), while the pyridinol group can be acidic (pKa ~8-9) or basic (pKa ~5-6 for the pyridine nitrogen). These multiple pKa values suggest that mobile phase pH will be a critical parameter for controlling retention and peak shape. For instance, the predicted basic pKa for a similar compound, 2-[(3-Aminophenyl)amino]-6-methyl-4(3H)-pyrimidinone, is 5.11[1].
-
LogP (Octanol-Water Partition Coefficient): The predicted LogP for a related structure, 3-[(4-Aminophenyl)methoxy]pyridine-2-carbonitrile, is 1.7[2]. This suggests moderate hydrophobicity, making it amenable to both reversed-phase and HILIC techniques.
-
HPLC Method Development Strategies: A Comparative Overview
The selection of an appropriate HPLC mode is the first and most critical step. For a polar compound like 2-(4-Aminophenyl)-3-pyridinol, both Reversed-Phase and HILIC chromatography present viable options, each with distinct advantages.
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction (HILIC) Chromatography |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl)[3] | Polar (e.g., bare silica, amide, diol, cyano)[4][5] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile or Methanol mixtures)[6] | High organic content (>80% Acetonitrile) with a small amount of aqueous buffer[4] |
| Retention Mechanism | Primarily hydrophobic interactions. Polar compounds elute early.[7] | Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[4][5] |
| Best Suited For | A wide range of moderately polar to non-polar compounds. It is the most common HPLC mode.[3] | Highly polar and hydrophilic compounds that show poor retention in RP-HPLC.[4][8][9] |
| Key Advantage for Analyte | Robust and widely applicable. Phenyl columns can offer unique selectivity through π-π interactions with the aromatic rings of the analyte.[6][10] | Provides strong retention for polar compounds, potentially offering better resolution from other polar impurities.[8][11] |
Part A: Reversed-Phase (RP-HPLC) Method Development
RP-HPLC is the most common starting point for method development due to its versatility and robustness.[10]
Experimental Protocol: RP-HPLC Screening
-
Column Selection:
-
Primary: C18 column (e.g., 4.6 x 150 mm, 5 µm). This is the workhorse of RP-HPLC.
-
Alternative: Phenyl-Hexyl column. The phenyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that improves peak shape for basic compounds by ensuring the analyte is in a consistent protonated state. It is also compatible with mass spectrometry.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: Monitor at the UV absorbance maximum of the analyte (a photodiode array detector is recommended to determine the optimal wavelength).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (Re-equilibration)
-
-
-
Optimization: Based on the initial retention time, the gradient can be adjusted. If the compound elutes too early, a shallower gradient or a mobile phase with a lower organic content should be used.
Part B: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development
If retention in reversed-phase is insufficient, HILIC is the logical next step. HILIC uses a polar stationary phase with a high-organic mobile phase, which is ideal for retaining and separating very polar compounds.[4][5][9]
Experimental Protocol: HILIC Screening
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.
-
Rationale: HILIC requires a high organic content to achieve retention. The aqueous portion of the mobile phase acts as the strong, eluting solvent. Ammonium acetate is a volatile buffer compatible with mass spectrometry.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: Monitor at the UV absorbance maximum.
-
Gradient:
-
0-2 min: 0% B (i.e., 95% Acetonitrile)
-
2-15 min: 0% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 0% B
-
18-25 min: 0% B (Re-equilibration)
-
-
-
Optimization: Adjust the gradient steepness and the initial/final mobile phase compositions to achieve optimal retention and resolution.
Workflow for HPLC Method Selection
Caption: HPLC Method Development Workflow for Polar Analytes.
Comparison with Alternative Analytical Technologies
While HPLC is a powerful tool, other techniques may offer advantages depending on the analytical need (e.g., higher sensitivity, confirmation of identity).
| Technology | Principle | Advantages for this Analyte | Disadvantages |
| LC-MS/MS | HPLC coupled with tandem mass spectrometry. | Provides high sensitivity and selectivity. Confirms molecular weight and fragmentation pattern, offering unambiguous identification.[12] | Higher instrument cost and complexity. |
| GC-MS | Gas chromatography with mass spectrometry. | High resolving power. | The analyte is polar and likely not volatile enough for direct GC analysis. A time-consuming derivatization step would be required to increase volatility.[13][14] |
| SFC | Supercritical Fluid Chromatography. | Can offer unique selectivity and faster separations compared to HPLC. | Less common instrumentation and requires specialized expertise. |
For routine quantification and purity analysis, a well-developed HPLC-UV method is often sufficient. For trace-level analysis or confirmation of identity in complex matrices, LC-MS/MS is the superior choice.[12]
Method Validation
Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose.[15][16] Validation should be performed according to ICH Q2(R2) guidelines and typically includes the following parameters[17][18][19]:
-
Specificity: The ability to measure the analyte in the presence of impurities or excipients.
-
Linearity and Range: Demonstrating a direct relationship between concentration and response over a defined range.[15]
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Agreement between repeated measurements (repeatability and intermediate precision).[15]
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters.
Conclusion
Determining the HPLC retention time for 2-(4-Aminophenyl)-3-pyridinol is not a matter of finding a single value but of developing a robust analytical method. Due to its polar nature, both Reversed-Phase and HILIC chromatography are strong candidates. A systematic approach, starting with RP-HPLC on a C18 column and proceeding to HILIC if necessary, is recommended. The final choice of method will depend on the specific requirements for retention, resolution from impurities, and compatibility with detection techniques like mass spectrometry. For unambiguous identification and high sensitivity, coupling the optimized liquid chromatography method to a mass spectrometer is the gold standard. All developed methods must be rigorously validated according to regulatory guidelines to ensure data integrity.
References
- Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Dr. Maisch GmbH. (n.d.). HILIC.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- PolyLC. (n.d.). HILIC Columns for Polar Separations.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Sigma-Aldrich. (n.d.). 2-(4-Aminophenyl)-3-pyridinol dihydrochloride AldrichCPR.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ACS Publications. (2024, April 10). Tracking Aromatic Amines from Sources to Surface Waters | Environmental Science & Technology Letters.
- EPA. (2025, October 15). 2-[(3-Aminophenyl)amino]-6-methyl-4(3H)-pyrimidinone.
- ResearchGate. (2025, October 1). 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile.
- ChemicalBook. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
- PubChem. (n.d.). 3-[(4-Aminophenyl)methoxy]pyridine-2-carbonitrile.
- NIST WebBook. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-amino-.
- NIH. (n.d.). 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 3-[(4-Aminophenyl)methoxy]pyridine-2-carbonitrile | C13H11N3O | CID 81602096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orochem.com [orochem.com]
- 4. HILIC â Dr. Maisch [dr-maisch.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents [mdpi.com]
- 11. polylc.com [polylc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. database.ich.org [database.ich.org]
Photophysical Profiling: UV-Vis Absorption Spectra of 2-(4-Aminophenyl)-3-pyridinol vs. Benchmark Alternatives
Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Focus: Comparative UV-Vis Spectroscopy, ESIPT/ICT Mechanisms, and Assay Validation
Executive Summary
In the development of advanced fluorescent probes, organic light-emitting diodes (OLEDs), and bioconjugate sensors, selecting the correct fluorophore core is critical. 2-(4-Aminophenyl)-3-pyridinol represents a highly specialized structural motif. By combining an electron-donating amine with an electron-deficient pyridinol ring, this molecule exhibits complex dual-emission photophysics driven by both Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) .
This guide objectively compares the UV-Vis absorption profile of 2-(4-Aminophenyl)-3-pyridinol against standard ESIPT benchmarks, providing application scientists with the mechanistic causality and self-validating protocols needed to integrate this compound into their workflows.
Mechanistic Causality: The Role of the 4-Amino Substitution
To understand the UV-Vis spectrum of 2-(4-Aminophenyl)-3-pyridinol, we must first look at its parent compound, 2-phenyl-3-pyridinol. The parent molecule is a classic ESIPT fluorophore. Upon UV excitation, the acidity of the hydroxyl group and the basicity of the adjacent pyridine nitrogen increase dramatically, facilitating an ultrafast proton transfer that yields a highly fluorescent keto tautomer.
Why add a 4-aminophenyl group? The introduction of the para-amino group fundamentally alters the molecule's electronic ground state (S₀) and first excited singlet state (S₁).
-
Lowering the HOMO-LUMO Gap: The amine acts as a strong electron-donating group (EDG). It pushes electron density through the conjugated phenyl ring into the electron-withdrawing pyridinol core.
-
Bathochromic Shift: This ICT character significantly lowers the energy required for the
transition, resulting in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum compared to the unsubstituted analog. -
Environmental Sensitivity: The ICT state makes the molecule's absorption and emission highly sensitive to local solvent polarity (solvatochromism), making it an exceptional candidate for microenvironment-sensitive biological probes.
Similar bathochromic shifts and large Stokes shifts (
Comparative UV-Vis Absorption Data
When selecting a fluorophore, researchers must weigh absorption maxima (
| Compound / Fluorophore | Primary Mechanism | Approx. UV-Vis | Molar Extinction ( | Key Application Advantage |
| 2-Phenyl-3-pyridinol | ESIPT | 300 - 320 nm | Baseline ESIPT studies; high quantum yield in non-polar media. | |
| 2-(4-Aminophenyl)-3-pyridinol | ICT coupled with ESIPT | 350 - 380 nm | Red-shifted absorption avoids biological autofluorescence; amine allows bioconjugation [2]. | |
| 2-(4-Aminophenyl)benzoxazole | ICT coupled with ESIPT | 340 - 360 nm | Excellent stability in polymer chains and scintillators [3]. |
*Note: Absorption maxima are highly solvent-dependent. Values represent typical ranges in polar aprotic solvents (e.g., DMSO or Acetonitrile).
Visualizing the Photophysical Pathway
The unique UV-Vis absorption of 2-(4-Aminophenyl)-3-pyridinol is just the first step in a complex thermodynamic cycle. The diagram below illustrates the sequence of events following photon absorption, highlighting the interplay between the ICT excited state and the ESIPT process.
Caption: Thermodynamic cycle of 2-(4-Aminophenyl)-3-pyridinol showing UV-Vis absorption, ICT, and ESIPT.
Self-Validating Experimental Protocol: UV-Vis & Solvatochromic Analysis
To ensure scientific integrity and reproducibility, simply measuring the UV-Vis spectrum in a single solvent is insufficient. Because 2-(4-Aminophenyl)-3-pyridinol relies on an intramolecular hydrogen bond, trace impurities (specifically water) can disrupt the ESIPT process.
The following step-by-step protocol is designed as a self-validating system . By utilizing a solvent polarity gradient, researchers can definitively confirm the ICT/ESIPT nature of the synthesized or purchased compound.
Materials Required:
-
2-(4-Aminophenyl)-3-pyridinol (e.g., Sigma-Aldrich CPR grade [2])
-
Spectroscopy-grade solvents: Toluene (Non-polar), Acetonitrile (Polar aprotic), Methanol (Polar protic).
-
Quartz cuvettes (1 cm path length).
-
Dual-beam UV-Vis Spectrophotometer.
Step-by-Step Methodology:
Step 1: Stock Solution Preparation
-
Action: Prepare a 1.0 mM stock solution of 2-(4-Aminophenyl)-3-pyridinol in anhydrous DMSO.
-
Causality: DMSO is required to fully dissolve the compound (especially if in dihydrochloride salt form), but it must be anhydrous. Trace water will competitively hydrogen-bond with the pyridinol hydroxyl, artificially altering the ground-state absorption profile.
Step 2: Solvent Gradient Dilution
-
Action: Dilute the stock solution to a final working concentration of 10 µM in three separate vials containing Toluene, Acetonitrile, and Methanol.
-
Causality: A concentration of 10 µM ensures the maximum absorbance remains between 0.1 and 1.0 OD, adhering to the linear range of the Beer-Lambert Law and preventing aggregation-induced artifacts.
Step 3: Baseline Correction and UV-Vis Acquisition
-
Action: Run a baseline correction for each specific solvent using matched quartz cuvettes. Scan from 250 nm to 500 nm at a scan rate of 120 nm/min.
-
Causality: The amino-phenyl conjugation pushes the absorption into the near-UV/visible boundary (350+ nm). Scanning up to 500 nm ensures any broad ICT tailing is captured.
Step 4: Data Validation & Interpretation
-
Action: Overlay the three spectra.
-
Validation Check:
-
In Toluene, you should observe a sharper, slightly blue-shifted peak (predominantly localized
transition). -
In Acetonitrile, the peak will broaden and red-shift, confirming the stabilization of the highly polar ICT ground state.
-
In Methanol, watch for a potential blue-shift or spectral splitting. Protic solvents disrupt the intramolecular hydrogen bond, creating intermolecular hydrogen bonds with the solvent, which validates the presence of the ESIPT-capable enol core.
-
Conclusion & Application Fit
For drug development professionals and materials scientists, 2-(4-Aminophenyl)-3-pyridinol offers a distinct advantage over standard ESIPT dyes like 2-phenyl-3-pyridinol or HBO. Its red-shifted UV-Vis absorption profile allows for excitation with standard 355 nm or 375 nm laser lines, reducing phototoxicity and autofluorescence in biological assays. Furthermore, the free amine acts as a versatile synthetic handle, allowing for direct amide coupling to peptides, antibodies, or polymer backbones[1][3] without disrupting the core photophysics.
References
Safety Operating Guide
Personal protective equipment for handling 2-(4-Aminophenyl)-3-pyridinol dihydrochloride
The following guide details the operational safety and logistical protocols for handling 2-(4-Aminophenyl)-3-pyridinol dihydrochloride .
This document is structured for researchers requiring immediate, actionable data. It moves beyond generic safety advice to address the specific physicochemical properties of this aminophenyl-pyridinol salt.
PART 1: EXECUTIVE SAFETY SUMMARY & HAZARD ANALYSIS
Chemical Identity: this compound Signal Word: WARNING Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319).[1][2][3][4]
The "Why" Behind the Protocol
As a Senior Application Scientist, I interpret the "dihydrochloride" and "aminophenyl" moieties not just as chemical descriptors, but as specific handling challenges:
-
Acidic Hydrolysis Risk: Being a dihydrochloride salt, this compound is hygroscopic and will generate hydrochloric acid (HCl) micro-environments upon contact with mucous membranes or moisture.[2] This drives the requirement for acid-gas rated respiratory protection if dust is generated.[1][2]
-
Uncharacterized Toxicity: While currently classified as an Irritant (H315/H319), the aminophenyl motif is a structural alert for potential sensitization.[2] In drug development, we treat such "Research Use Only" (RUO) compounds as potent sensitizers until proven otherwise.[2]
-
Static Charge: Organic salts are prone to static buildup during weighing, leading to "flying powder" incidents.[2] Anti-static measures are not optional; they are critical for containment.[2]
PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX[1][3]
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific phase of your workflow.[2]
| Protective Layer | Phase 1: Solid Handling (Weighing/Transfer) | Phase 2: Solution Handling (Dissolving/Reacting) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1][2] Change outer glove immediately after contact.[2] | Double Nitrile Gloves (Long cuff preferred).[2] | Organic salts can permeate thin nitrile.[2] Double gloving provides a "breakthrough buffer" and visual contrast for tears.[2] |
| Respiratory | N95 (minimum) ; P100 or PAPR recommended if handling >100 mg outside a fume hood.[1][2] | Fume Hood (Sash at 18").[1][2] Respirator not required if hood is certified.[2] | Prevents inhalation of acidic dusts.[2] The dihydrochloride form irritates the upper respiratory tract immediately upon inhalation.[2] |
| Eye/Face | Chemical Safety Goggles (Indirect vented).[1][2] | Face Shield + Goggles (If volume >50 mL or heating).[2] | Safety glasses are insufficient.[2] Acidic dusts can bypass side shields; splashes require full face coverage.[2] |
| Body | Lab Coat (Buttoned, Cotton/Poly blend) .[1][2] | Chemical-Resistant Apron (over lab coat).[1][2] | Cotton blends minimize static buildup compared to synthetic fibers, reducing powder dispersal.[2] |
PART 3: OPERATIONAL PROTOCOL (The "How-To")
Phase 1: Reception & Storage[2]
-
Inspection: Upon receipt, inspect the bottle for "caking." Caking indicates moisture ingress, which may have partially hydrolyzed the salt, releasing HCl gas inside the container. Open cautiously in a fume hood.
-
Environment: Store in a desiccator or under inert gas (Nitrogen/Argon).[1][2] The dihydrochloride salt is hygroscopic; moisture absorption alters molecular weight calculations and degrades purity.[2]
-
Segregation: Store away from strong oxidizing agents and bases (to prevent exothermic neutralization).[2]
Phase 2: Weighing & Transfer (Critical Control Point)[1][2]
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[2] If unavailable, wipe the spatula and weighing boat with an anti-static wipe before use.
-
Technique:
Phase 3: Solubilization
-
Solvent Choice: Water or DMSO are typical.[2]
-
Exotherm Warning: When dissolving in water, the release of HCl may slightly lower the pH. If buffering to neutral pH (e.g., with NaOH or PBS), add base slowly to manage the heat of neutralization.
-
Vessel: Use borosilicate glass (Pyrex/Duran).[1][2] Avoid metal spatulas if the solution is to remain acidic for long periods, as chloride ions can corrode stainless steel over time.
PART 4: EMERGENCY RESPONSE & DISPOSAL
Exposure Scenarios[1][3][5][6][7][8][9]
-
Ocular Exposure:
-
Skin Contact:
-
Spill Cleanup (Solid):
Disposal Strategy
-
Waste Stream: Segregate as "Acidic Organic Waste" .
-
Labeling: Clearly mark tags with "Contains Pyridine Derivatives" and "Acidic (HCl salt)."
-
Prohibition: Do not mix with bleach (Sodium Hypochlorite).[1][2] Mixing acidic amine salts with bleach can generate chloramines or chlorine gas.[2]
PART 5: WORKFLOW VISUALIZATION
The following diagram illustrates the safe lifecycle of the compound within the laboratory, highlighting critical decision points and safety barriers.
Figure 1: Operational lifecycle for this compound, emphasizing the "Wet Method" for spill cleanup to prevent dust aerosolization.
REFERENCES
-
Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: this compound. Retrieved from [1][2]
-
PubChem. (2025).[2] Compound Summary: 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone (Structural Analog).[1][2] National Library of Medicine.[2] Retrieved from [1][2]
-
Thermo Fisher Scientific. (2010).[2][4] Safety Data Sheet: Pyridine hydrochloride (Salt Analog). Retrieved from [1][2]
-
American Chemical Society. (2015).[2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [1][2]
Sources
- 1. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. acs.org [acs.org]
- 6. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
